3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde
Overview
Description
3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde is an organic compound with the molecular formula C8H6F3NO. It is a derivative of pyridine, characterized by the presence of a trifluoromethyl group at the 2-position, a methyl group at the 3-position, and an aldehyde group at the 5-position.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds , which are fundamental in organic synthesis and biochemistry.
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, and density can be found in chemical databases .
Result of Action
It’s known that similar compounds play a key role in the synthesis of active agrochemical and pharmaceutical ingredients .
Action Environment
The action of 3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde can be influenced by various environmental factors. For instance, it’s known to be air sensitive and should be stored in a cool place, away from strong oxidizing agents . Furthermore, its use in SM cross-coupling reactions is noted to be environmentally benign due to the relatively stable, readily prepared organoboron reagent used in the process .
Biochemical Analysis
Biochemical Properties
It is known to participate in the Horner-Wadsworth-Emmons reaction . This reaction is a carbon-carbon bond-forming reaction, which is widely applied in the synthesis of various organic compounds
Molecular Mechanism
It is known to participate in reactions involving carbon-centered radical intermediates
Temporal Effects in Laboratory Settings
It is known that this compound should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde typically involves the trifluoromethylation of pyridine derivatives. One common method includes the reaction of 3-methylpyridine with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include techniques such as distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-Methyl-2-(trifluoromethyl)pyridine-5-carboxylic acid.
Reduction: 3-Methyl-2-(trifluoromethyl)pyridine-5-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a chlorine atom instead of a methyl group.
2-Hydroxy-5-(trifluoromethyl)pyridine: Contains a hydroxyl group instead of a methyl group.
5-(Trifluoromethyl)-2-pyridone: Contains a carbonyl group instead of an aldehyde group
Uniqueness: 3-Methyl-2-(trifluoromethyl)pyridine-5-carbaldehyde is unique due to the combination of its trifluoromethyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals .
Properties
IUPAC Name |
5-methyl-6-(trifluoromethyl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5-2-6(4-13)3-12-7(5)8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWUCCZJOKXKNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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